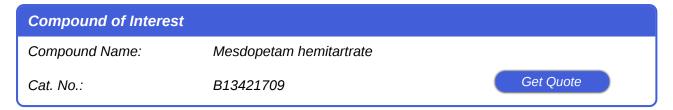


The Dopamine D3 Receptor Binding Affinity of IRL790 (Mesdopetam): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

IRL790, also known as mesdopetam, is a novel psychoactive compound under investigation for the treatment of motor and psychiatric complications associated with Parkinson's disease.[1] Its mechanism of action is primarily attributed to its interaction with the dopamine D3 receptor (D3R). This technical guide provides an in-depth analysis of the binding affinity of IRL790 for the dopamine D3 receptor, including its selectivity profile and the underlying experimental methodologies.

Dopamine D3 Receptor Binding Affinity and Selectivity

IRL790 exhibits a notable affinity for the human dopamine D3 receptor, acting as an antagonist. [1][2] Preclinical studies have quantified its binding affinity, demonstrating a clear preference for the D3 receptor subtype over the D2 subtype. This selectivity is a key feature of its pharmacological profile.

Quantitative Binding Data

The binding affinities of IRL790 for various dopamine receptor subtypes and other relevant central nervous system targets are summarized in the table below. This data is compiled from in vitro radioligand binding assays.



Receptor/Ta rget	Ligand	Kı (nM)	IC50 (µM)	Species/So urce	Reference
Dopamine D3	IRL790	90	9.8	Human (recombinant)	[1][2]
Dopamine D2	IRL790	850	-	Not Specified	[3]
Sigma σ ₁	IRL790	870	-	Not Specified	
Serotonin 5- HT _{1a}	IRL790	Some Affinity	-	Not Specified	
Serotonin 5- HT _{2a}	IRL790	Some Affinity	-	Not Specified	

 K_i : Inhibition constant; IC₅₀: Half-maximal inhibitory concentration. A lower K_i value indicates a higher binding affinity.

The data clearly indicates that IRL790 possesses a roughly 9.4-fold higher affinity for the dopamine D3 receptor compared to the D2 receptor.

Experimental Protocols

The characterization of IRL790's binding affinity relies on established in vitro pharmacological assays. While specific, detailed protocols for every cited value are not always publicly available, the following sections describe the standard methodologies employed for such investigations.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.

Objective: To determine the inhibition constant (K_i) of IRL790 for the dopamine D3 receptor.

General Protocol:

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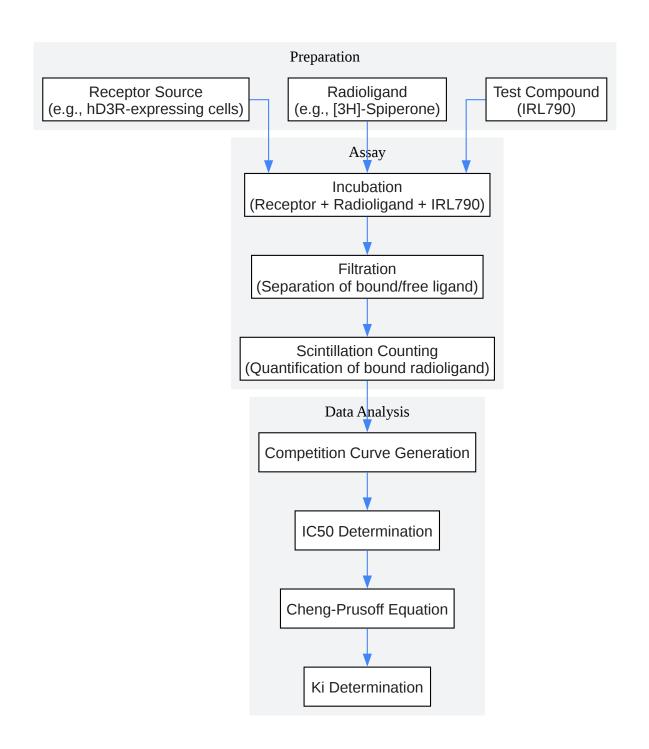




- Membrane Preparation: Membranes are prepared from cells expressing the recombinant human dopamine D3 receptor or from brain tissue known to have a high density of D3 receptors. This is typically achieved through homogenization and centrifugation to isolate the membrane fraction.
- Incubation: A constant concentration of a suitable radioligand (e.g., [3H]-Spiperone or a more D3-selective radioligand) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled IRL790.
- Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand. This is commonly done by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.
- Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
- Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ value (the concentration of IRL790 that inhibits 50% of the specific binding of the radioligand) is determined. The K_i value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Workflow for a Competitive Radioligand Binding Assay:





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Caption: Workflow of a competitive radioligand binding assay.



Functional Assays (cAMP)

Functional assays are employed to determine the pharmacological action of a compound at a receptor, i.e., whether it acts as an agonist, antagonist, or inverse agonist. For Gai/o-coupled receptors like the dopamine D3 receptor, a common functional readout is the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To characterize IRL790 as a dopamine D3 receptor antagonist.

General Protocol:

- Cell Culture: A cell line stably expressing the human dopamine D3 receptor is used.
- Assay Setup: Cells are plated in a multi-well format and treated with a known D3 receptor agonist (e.g., quinpirole) to stimulate the inhibition of adenylyl cyclase.
- Antagonist Treatment: To test for antagonist activity, cells are pre-incubated with varying concentrations of IRL790 before the addition of the D3 agonist.
- cAMP Measurement: After a defined incubation period, the intracellular cAMP levels are measured. This can be done using various methods, such as enzyme-linked immunosorbent assay (ELISA) or fluorescence-based biosensors.
- Data Analysis: The ability of IRL790 to block the agonist-induced decrease in cAMP levels is quantified, and an IC50 value for its antagonist activity can be determined.

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. Upon activation by an agonist, the G protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades.

Canonical Dopamine D3 Receptor Signaling Pathway:



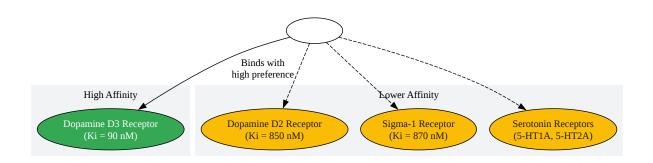


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Caption: Canonical signaling pathway of the dopamine D3 receptor.

Logical Relationship of IRL790 Selectivity

The pharmacological profile of IRL790 is defined by its preferential binding to the dopamine D3 receptor over other related receptors. This selectivity is a critical determinant of its potential therapeutic effects and side-effect profile.



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